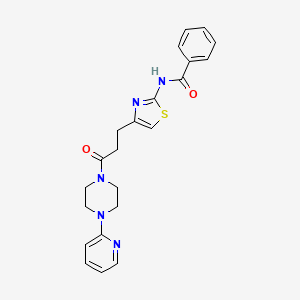
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. As a derivative of pyridazine, it integrates functionalities that make it of particular interest in both medicinal and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. These steps may include:
Preparation of the Pyridazine Ring: : Starting from a suitable dinitrile or diamine precursor, the pyridazine ring is constructed via cyclization reactions.
Addition of the Cyclopropylamine Moiety: : This involves the nucleophilic substitution of a suitable leaving group with cyclopropylamine.
Attachment of the Carboxamide Group: : This can be achieved through the reaction of the pyridazine derivative with cyclopropanecarboxylic acid chloride or an equivalent reagent under appropriate conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This includes:
Large-scale Reactor Synthesis: : Utilizing large reactors for efficient mixing and temperature control.
Catalysts and Solvents: : Employing specific catalysts and solvents that facilitate the reaction while minimizing side products.
Purification: : Using techniques such as crystallization, distillation, or chromatography to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents like lithium aluminum hydride, affecting specific functional groups like the oxobutyl moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at positions activated by the pyridazine ring or the thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dichloromethane, ethanol, acetonitrile
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
Sulfoxides and Sulfones: : Through oxidation
Reduced Amines and Alcohols: : Via reduction of the oxobutyl moiety
Substituted Derivatives: : Resulting from electrophilic or nucleophilic substitutions
Aplicaciones Científicas De Investigación
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide finds applications in diverse research areas:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Used in studies involving enzyme inhibition or as a potential ligand for receptor binding assays.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer, due to its interaction with specific molecular targets.
Industry: : Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide exerts its effects through:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Interaction: : The compound could act as an agonist or antagonist at specific cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-((4-amino-4-oxobutyl)thio)pyridazin-3-yl)carbamoylcyclopropane: : Similar structure but lacks the cyclopropylamino group.
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyrazin-3-yl)cyclopropanecarboxamide: : Pyrazine ring instead of pyridazine.
Unique Features
Cyclopropylamino Group: : Adds steric hindrance and electronic effects that can alter reactivity and binding affinity.
Thioether Linkage: : Provides a sulfur atom that can engage in unique interactions compared to oxygen or nitrogen.
Propiedades
IUPAC Name |
N-[6-[4-(cyclopropylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-13(16-11-5-6-11)2-1-9-22-14-8-7-12(18-19-14)17-15(21)10-3-4-10/h7-8,10-11H,1-6,9H2,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYCWGQPFFXASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/new.no-structure.jpg)


![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)
![N-[5-chloro-2-(piperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2671226.png)
![2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2671228.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2671234.png)
